molecular formula C4H6N2O2S2 B579142 4-Aminothiophene-2-sulfonamide CAS No. 17510-80-4

4-Aminothiophene-2-sulfonamide

Cat. No.: B579142
CAS No.: 17510-80-4
M. Wt: 178.224
InChI Key: JDYQZLNQRKFDKE-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-sulfonamide is a chemical compound used in scientific research . It exhibits diverse properties that make it valuable for various applications, such as drug discovery and organic synthesis.


Synthesis Analysis

The synthesis of 2-aminothiophene, a compound structurally similar to this compound, has been discussed in a review . The review highlights green methodologies for the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an amine group, and a sulfonamide group . The compound is part of the organo-sulphur compounds containing the -SO2NH2 group .

Scientific Research Applications

  • Antimicrobial Activity : 4-Aminothiophene derivatives exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

  • Bacterial Growth Inhibition : Some thiophene analogs of sulfanilamides, including 4-Aminothiophene-2-sulfonamide, have shown to be effective bacterial growth inhibitors (Bulkacz et al., 1968).

  • Functional Group in Drug Design : The sulfonamide group, a key feature in this compound, is crucial in drug design, particularly in sulfonamide antibacterials (Kalgutkar et al., 2010); (Smith & Jones, 2008).

  • Physical and Chemical Properties : Studies on the crystal structures and thermodynamic functions of certain sulfonamides provide insights into their physical and chemical properties (Perlovich et al., 2008).

  • Antiviral Activity : Some sulfonamide derivatives demonstrate antiviral properties, particularly against tobacco mosaic virus (Chen et al., 2010).

  • Enzyme Inhibition for Antitumor Applications : Certain sulfonamides, including this compound derivatives, are effective inhibitors of carbonic anhydrase enzymes, relevant in antitumor and antimetastasis applications (Congiu et al., 2014).

  • Ion Flotation of Non-Ferrous Metals : Sulfonyl aminothiophene derivatives are studied as potential collecting agents in ion flotation of non-ferrous metals (Manylova et al., 2016).

  • Dye and Copper Removal : Modified graphene oxide with 4-aminothiophenol shows enhanced sorption efficiencies for methylene blue and copper, indicating potential applications in water treatment and environmental remediation (Chen et al., 2016).

  • Reactivity of Emerging Pollutants : Computational studies on sulfonamide chlorination, including compounds with the 4-aminobenzenesulfonamide structure, provide insights into the reactivity of these emerging pollutants in environmental contexts (Fu et al., 2021).

Mechanism of Action

Target of Action

4-Aminothiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have been widely used as chemotherapeutic agents . The primary target of sulfonamides, including this compound, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component of the metabolic pathway that produces nucleotides, the building blocks of DNA. By inhibiting the production of folic acid, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial reproduction .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, which could potentially enhance its bioavailability and therapeutic effect .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, a crucial component of the bacterial metabolic pathway, this compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other substances in the environment, such as organic matter, can affect the bioavailability and efficacy of the drug . Moreover, the stability of this compound may be affected by factors such as pH, temperature, and light exposure .

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Sulfonamides, including 4-Aminothiophene-2-sulfonamide, could play a significant role in this advancement .

Properties

IUPAC Name

4-aminothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQZLNQRKFDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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